molecular formula C15H25NO2 B096094 Nupharamine CAS No. 17812-38-3

Nupharamine

Cat. No. B096094
CAS RN: 17812-38-3
M. Wt: 251.36 g/mol
InChI Key: BHBDCRJVCZOPFM-XBFCOCLRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nupharamine is a natural product that has been isolated from the roots of Nuphar japonicum. It has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. Due to its potential therapeutic applications, there has been a growing interest in the synthesis, mechanism of action, and future directions of Nupharamine.

Mechanism Of Action

The mechanism of action of Nupharamine is not fully understood. However, it has been found to modulate various signaling pathways, including the NF-kB, MAPK, and PI3K/Akt pathways. It has also been found to inhibit the activity of various enzymes, including COX-2 and MMP-9. These mechanisms may contribute to the anti-inflammatory, anti-tumor, and neuroprotective effects of Nupharamine.

Biochemical And Physiological Effects

Nupharamine has been found to have various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species and nitric oxide, which are involved in oxidative stress and inflammation. It also has been found to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and angiogenesis. Additionally, Nupharamine has been found to induce apoptosis in cancer cells and reduce the proliferation of cancer cells.

Advantages And Limitations For Lab Experiments

Nupharamine has several advantages for lab experiments. It is a natural product, which makes it more biologically relevant than synthetic compounds. It also has various biological activities, which make it useful for studying the mechanisms of inflammation, angiogenesis, and cancer. However, there are also limitations to using Nupharamine in lab experiments. It is difficult to obtain in large quantities, and its purification can be challenging. Additionally, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on Nupharamine. One direction is to study its effects on other diseases, such as diabetes and cardiovascular disease. Another direction is to study its effects on different types of cancer and to identify the specific mechanisms of action involved. Additionally, there is a need to develop more efficient methods for synthesizing and purifying Nupharamine, which will enable further studies on its therapeutic potential.

Scientific Research Applications

Nupharamine has been the subject of various scientific studies due to its potential therapeutic applications. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It also has anti-tumor effects by inducing apoptosis and inhibiting angiogenesis. Additionally, Nupharamine has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

CAS RN

17812-38-3

Product Name

Nupharamine

Molecular Formula

C15H25NO2

Molecular Weight

251.36 g/mol

IUPAC Name

4-[(2S,3R,6S)-6-(furan-3-yl)-3-methylpiperidin-2-yl]-2-methylbutan-2-ol

InChI

InChI=1S/C15H25NO2/c1-11-4-5-14(12-7-9-18-10-12)16-13(11)6-8-15(2,3)17/h7,9-11,13-14,16-17H,4-6,8H2,1-3H3/t11-,13+,14+/m1/s1

InChI Key

BHBDCRJVCZOPFM-XBFCOCLRSA-N

Isomeric SMILES

C[C@@H]1CC[C@H](N[C@H]1CCC(C)(C)O)C2=COC=C2

SMILES

CC1CCC(NC1CCC(C)(C)O)C2=COC=C2

Canonical SMILES

CC1CCC(NC1CCC(C)(C)O)C2=COC=C2

synonyms

nupharamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nupharamine
Reactant of Route 2
Nupharamine
Reactant of Route 3
Nupharamine
Reactant of Route 4
Nupharamine
Reactant of Route 5
Nupharamine
Reactant of Route 6
Nupharamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.